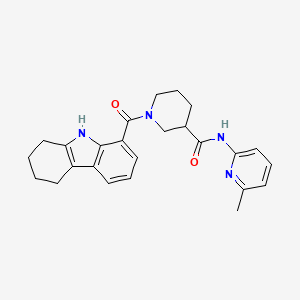![molecular formula C15H8ClF5N4O B7551319 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole, also known as CFTR inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTR inhibitor-172 has been extensively studied as a tool compound to investigate the function and regulation of CFTR, as well as a potential therapeutic agent for the treatment of CF.
作用机制
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 acts as a competitive inhibitor of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole by binding to the cytoplasmic side of the channel pore. It has been shown to block 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole-mediated chloride transport by reducing the open probability of the channel, without affecting the expression or localization of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole. 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has also been shown to inhibit the activity of other 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitors, such as 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazoleinh-172 and GlyH-101, suggesting that it may interact with a common binding site on the channel.
Biochemical and Physiological Effects
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been shown to have a number of biochemical and physiological effects in various cell types. In human airway epithelial cells, 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been shown to reduce the volume of airway surface liquid and increase the viscosity of mucus, which may contribute to the pathogenesis of CF-related lung disease. In pancreatic duct cells, 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been shown to reduce bicarbonate secretion and increase the risk of pancreatitis. In sweat gland cells, 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been shown to reduce sweat chloride secretion and increase the risk of heat stroke.
实验室实验的优点和局限性
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole, with no significant off-target effects reported to date. It is also relatively stable and easy to handle, with a long shelf life. However, 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
未来方向
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has the potential to be developed as a therapeutic agent for the treatment of CF and other CF-related diseases. Several studies have shown that 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 can improve the function of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole in cells and animal models of CF, suggesting that it may be a promising candidate for clinical development. However, further studies are needed to evaluate the safety and efficacy of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 in humans, as well as to identify potential drug-drug interactions and side effects. Other future directions for research on 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 include the development of more potent and selective analogs, as well as the investigation of its potential use in other diseases, such as COPD and pancreatitis.
合成方法
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been described in several publications. The most common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2,4-difluorobenzyl alcohol to form the intermediate 1-(4-chloro-2-(trifluoromethyl)phenyl)-2,4-difluorobenzyl alcohol. This intermediate is then converted to the tetrazole derivative using a modified Huisgen 1,3-dipolar cycloaddition reaction with sodium azide and copper(I) bromide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been widely used in scientific research to investigate the function and regulation of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole. It has been shown to inhibit 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole-mediated chloride transport in a dose-dependent manner in various cell types, including human airway epithelial cells, pancreatic duct cells, and sweat gland cells. 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has also been used to study the role of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole in the regulation of other ion channels and transporters, as well as in the pathogenesis of CF-related diseases, such as chronic obstructive pulmonary disease (COPD) and pancreatitis.
属性
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF5N4O/c16-8-1-3-12(10(5-8)15(19,20)21)25-14(22-23-24-25)7-26-13-4-2-9(17)6-11(13)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAOYRKTPUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)
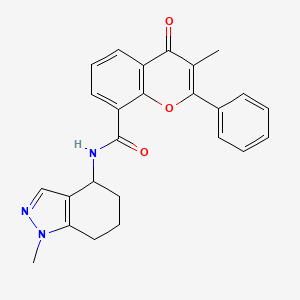
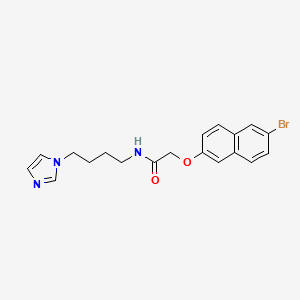
![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)
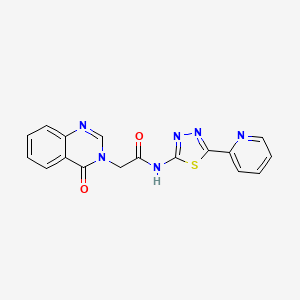
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
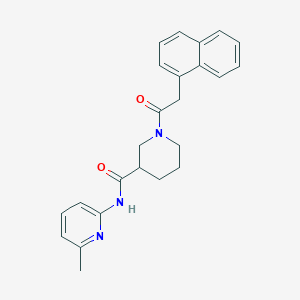
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)
